molecular formula C19H19N3O4S B2381018 2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol CAS No. 443331-55-3

2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol

Cat. No.: B2381018
CAS No.: 443331-55-3
M. Wt: 385.44
InChI Key: IYJFJGKIWGOLMY-VXPUYCOJSA-N
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Description

2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol typically involves the reaction of 4-ethoxyaniline with 4-nitrobenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazole ring. The final step involves the reduction of the nitro group to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol
  • 2-[2-(4-Ethoxyphenyl)imino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]ethanol
  • 2-[2-(4-Ethoxyphenyl)imino-4-(4-methylphenyl)-1,3-thiazol-3-yl]ethanol

Uniqueness

2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol is unique due to the presence of both ethoxyphenyl and nitrophenyl groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-2-26-17-9-5-15(6-10-17)20-19-21(11-12-23)18(13-27-19)14-3-7-16(8-4-14)22(24)25/h3-10,13,23H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJFJGKIWGOLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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